7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that features a unique combination of isoxazole and pyridazine functionalities. This compound is known for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The compound's chemical structure can be denoted by its CAS number, 1279089-07-4, which allows for its identification in various chemical databases.
7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one belongs to a class of compounds known as isoxazolo[4,5-D]pyridazinones. These compounds are characterized by the presence of an isoxazole ring fused to a pyridazine ring, making them interesting targets for synthetic chemists due to their biological activity and structural diversity. The bromine substituent at the 7-position enhances the reactivity and potential biological interactions of this compound.
The synthesis of 7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves several key steps:
The reaction conditions may vary, but they generally involve heating under reflux in solvents like ethanol or acetonitrile to facilitate the formation of the desired heterocyclic structure .
The molecular structure of 7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one can be represented as follows:
Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure. For instance, ^1H NMR may show characteristic shifts corresponding to protons on the isoxazole and pyridazine rings .
7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one can participate in various chemical reactions due to its electrophilic nature. Some notable reactions include:
The mechanism of action for 7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one primarily relates to its interaction with biological targets, particularly in modulating receptor activity. Research indicates that derivatives of this compound can act as selective modulators at metabotropic glutamate receptors, which are crucial in neurotransmission processes .
The proposed mechanism involves binding to specific receptor sites, leading to alterations in signal transduction pathways that affect neuronal excitability and synaptic transmission.
The physical and chemical properties of 7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one are critical for understanding its behavior in various environments:
These properties influence its usability in synthetic applications and biological assays .
7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific applications:
Lateral metalation (LM) enables selective functionalization of the isoxazole ring at the C3 position, critical for introducing the ethyl group in the target compound. Using non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) at temperatures between −80°C and −20°C prevents undesired ring rearrangements. For example, metalation of N6-aryl-substituted isoxazolo[3,4-d]pyridazinones followed by quenching with electrophiles (e.g., iodoethane) yields C3-alkylated derivatives. This method achieves mono-alkylation yields of 18–36% and di-alkylation yields of 5–38%, depending on stoichiometry and temperature optimization [3]. Key factors include:
Table 1: Lateral Metalation Conditions for C3 Functionalization
| Entry | Base | Temp (°C) | Mono-Substitution Yield (%) | Di-Substitution Yield (%) |
|---|---|---|---|---|
| 1 | LiHMDS | −78 | 36 | 23 |
| 2 | 2 eq LiHMDS | −78 | Trace | 38 |
| 4 | LDA | −25 | 8 | – |
| 6 | LiHMDS | −80 | 33 | 27 |
The pyridazinone core is constructed via acid-catalyzed cyclocondensation. 4-Aryl-3-ethoxycarbonyl-5-methylisoxazoles react with hydrazine derivatives (e.g., hydrazine hydrate) under reflux to form the bicyclic scaffold. This method leverages nucleophilic attack by the hydrazine nitrogen on the ester carbonyl, followed by dehydration to form the pyridazinone ring. Bromination at C7 is performed before ring closure using N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving >90% regioselectivity due to the electron-rich C7 position’s enhanced susceptibility to electrophilic substitution [2] [4]. Critical considerations:
C7 bromination employs electrophilic aromatic substitution (SEAr) governed by the isoxazole ring’s electronic profile. N-Bromosuccinimide (NBS) in DMF at 0–25°C installs bromine regioselectively at C7, driven by:
Table 2: Bromination Optimization for C7 Selectivity
| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| NBS | DMF | 0→25 | 2 | 92 | >95:5 (C7 vs. C6) |
| Br₂ | AcOH | 25 | 4 | 78 | 85:15 |
While classical methods require prolonged reflux (6–12 hours), microwave irradiation accelerates key steps like cyclocondensation and bromination. Reactions in sealed vessels at 120–150°C reduce processing times to 15–30 minutes, improving yields by 15–20% through:
The C3-ethyl group is installed via three primary strategies:
| Method | Reagent | Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Nucleophilic displacement | EtMgBr | THF, −78°C→25°C, 2h | 68 | Side products from Grignard decomposition |
| Suzuki coupling | Et₃B, Pd(PPh₃)₄ | Dioxane, 80°C, 12h | 82 | High catalyst loadings (5 mol%) |
| Wolff-Kishner reduction | NH₂NH₂, KOH, ethylene glycol | 180°C, 4h | 55 | Long reaction time |
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1